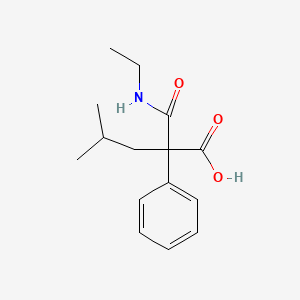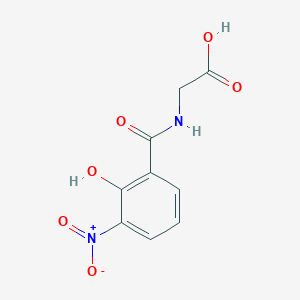![molecular formula C13H14N4S B14004645 N,N'-Bis[(pyridin-4-yl)methyl]thiourea CAS No. 6965-00-0](/img/structure/B14004645.png)
N,N'-Bis[(pyridin-4-yl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea,n,n-bis(4-pyridinylmethyl)- is an organosulfur compound with the molecular formula C13H14N4S. It is a derivative of thiourea, where the hydrogen atoms are replaced by pyridinylmethyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Thiourea,n,n-bis(4-pyridinylmethyl)- can be synthesized through the reaction of thiourea with 4-pyridinylmethyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of thiourea,n,n-bis(4-pyridinylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Thiourea,n,n-bis(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinylmethyl groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base and an organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
Thiourea,n,n-bis(4-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored as a potential therapeutic agent for its ability to inhibit enzymes such as urease, which is involved in the pathogenesis of certain infections.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of thiourea,n,n-bis(4-pyridinylmethyl)- involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing organisms, leading to their growth inhibition.
類似化合物との比較
Similar Compounds
Thiourea: The parent compound with a simpler structure, lacking the pyridinylmethyl groups.
N,N’-bis(3-pyridinylmethyl)thiourea: A similar compound with pyridinylmethyl groups at different positions.
1,3-Di-p-tolylthiourea: A derivative with tolyl groups instead of pyridinylmethyl groups.
Uniqueness
Thiourea,n,n-bis(4-pyridinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of pyridinylmethyl groups enhances its ability to form stable complexes with metal ions and increases its biological activity compared to simpler thiourea derivatives.
特性
CAS番号 |
6965-00-0 |
|---|---|
分子式 |
C13H14N4S |
分子量 |
258.34 g/mol |
IUPAC名 |
1,3-bis(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C13H14N4S/c18-13(16-9-11-1-5-14-6-2-11)17-10-12-3-7-15-8-4-12/h1-8H,9-10H2,(H2,16,17,18) |
InChIキー |
QXBIRUDKGUYUKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CNC(=S)NCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)

![2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-](/img/structure/B14004604.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)

![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)



